2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3/c1-4-8-20-14-7-6-13(10-15(14)21-9-5-2)12(3)18-16(19)11-17/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXMBMCNUQNDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)NC(=O)CCl)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-dipropoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution (SN2)
The chloro group at the C2 position undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification.
Key Findings :
-
Reactions proceed under mild conditions (25–60°C, polar aprotic solvents like DMF or acetone).
-
Secondary amines exhibit slower reaction kinetics compared to primary amines due to steric hindrance.
Hydrolysis Reactions
The chloroacetamide moiety undergoes hydrolysis under acidic or basic conditions.
| Conditions | Products | Applications |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | 2-Hydroxyacetamide derivative | Intermediate for carboxylate synthesis |
| Basic (NaOH, H₂O/EtOH, 70°C) | Sodium 2-hydroxyacetate salt | Water-soluble derivatives for formulations |
Mechanistic Insight :
-
Base-mediated hydrolysis follows a two-step pathway: (i) nucleophilic attack by OH⁻, (ii) elimination of Cl⁻.
-
Acidic hydrolysis yields the hydroxyacetamide, which can be oxidized to carboxylic acids .
Amide Bond Reactivity
The acetamide group participates in alkylation, acylation, and reduction.
Alkylation
| Reagents | Products | Applications |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | N-Alkylated acetamide derivatives | Enhanced lipophilicity for CNS-targeted drugs |
Reduction
| Reagents | Products |
|---|---|
| LiAlH₄ in THF | N-[1-(3,4-Dipropoxyphenyl)ethyl]ethylamine |
Notes :
-
Reduction of the amide to amine requires strong reducing agents and anhydrous conditions.
-
The resulting amine serves as a building block for secondary pharmacophores .
Cross-Coupling Reactions
The aromatic ring undergoes palladium-catalyzed cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives with extended conjugation |
Research Findings :
-
Coupling occurs preferentially at the para position of the dipropoxyphenyl group due to electronic effects.
-
Biaryl products show improved binding affinity in kinase inhibition assays .
Stability and Side Reactions
The compound’s stability under various conditions influences its reactivity:
| Condition | Observation | Implications |
|---|---|---|
| Prolonged exposure to moisture | Gradual hydrolysis to hydroxyacetamide | Requires anhydrous storage for long-term use |
| High temperatures (>150°C) | Decomposition via C-Cl bond cleavage | Limits high-temperature applications |
Scientific Research Applications
Pharmacological Applications
The primary focus of research on 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide is its role as a pharmacological agent. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown promise in enhancing the efficacy of existing antibiotics. For instance, research on related acetamides indicates that they can optimize the effects of antibacterial drugs against resistant strains of bacteria such as Klebsiella pneumoniae . This suggests a potential for this compound to function synergistically with other antibiotics.
- Positive Allosteric Modulation : Compounds structurally similar to this compound have been investigated as positive allosteric modulators of nicotinic acetylcholine receptors. These receptors are crucial for various neurological functions and are implicated in conditions such as Alzheimer's disease . Thus, this compound may have implications for neuropharmacology.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that typically include:
- Starting Materials : The synthesis generally begins with readily available precursors such as 3,4-dipropoxyphenylacetone.
- Reaction Conditions : The reaction conditions must be optimized to ensure high yield and purity. This often involves the use of solvents like dichloromethane and reagents such as thionyl chloride to facilitate the chlorination process.
The chemical structure is characterized by its molecular formula , which indicates the presence of chlorine and an acetamide functional group that is critical for its biological activity .
Case Study 1: Antibacterial Efficacy
A study examining the effects of acetamides on Klebsiella pneumoniae demonstrated that compounds with similar structures could enhance the activity of existing antibiotics. The combination of this compound with ciprofloxacin showed a synergistic effect, reducing the minimum inhibitory concentration required to inhibit bacterial growth .
Case Study 2: Neurological Applications
Research on compounds related to this compound has indicated their potential in treating neurological disorders by modulating nicotinic receptors. These findings suggest a pathway for developing new treatments for conditions characterized by cholinergic dysfunction .
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function . The dipropoxyphenyl moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 2-Chloro-N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylacetamide (CAS 40023-13-0) Structure: Dichlorophenyl group replaces dipropoxyphenyl; N-methylation present. Molecular Formula: C₁₁H₁₂Cl₃NO. Molecular Weight: 280.58 g/mol. Key Differences:
- Chlorine substituents increase electronegativity and reduce lipophilicity (logP ~3.5 vs. ~4.5 for dipropoxy analog).
N-methylation may reduce hydrogen-bonding capacity, altering receptor interactions.
- 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide (CAS 1423029-72-4) Structure: Nitrophenyl group introduces a strong electron-withdrawing nitro (-NO₂) moiety. Key Differences:
- Nitro group enhances oxidative and thermal instability compared to propoxy groups.
- Increased polarity reduces membrane permeability but improves solubility in polar solvents. Applications: Potential use in nitro-reductive prodrug systems or as a synthetic intermediate .
Variations in the Acetamide Backbone
- Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) Structure: Asymmetric N-alkyl groups (methoxypropyl and ethyl-methylphenyl). Molecular Formula: C₁₅H₂₃ClNO₂. Key Differences:
- Methoxypropyl chain introduces chirality, critical for herbicidal activity.
Lower steric bulk compared to dipropoxyphenyl may enhance soil mobility.
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Diethylphenyl and methoxymethyl substituents.
- Key Differences :
- Methoxymethyl group improves water solubility (logP ~2.7) vs. dipropoxyphenyl (logP ~4.5).
- Rapid soil degradation due to hydrolyzable methoxymethyl group.
Heterocyclic Analogues
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Structure: Pyrazole ring replaces phenyl; cyano (-CN) group at position 3. Key Differences:
- Pyrazole’s aromaticity and cyano group enhance π-π stacking and dipole interactions.
Higher melting point (~459–461 K) due to crystalline packing vs. oily dipropoxy analog.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Thiazole ring as N-substituent.
- Key Differences :
- Thiazole’s sulfur atom participates in hydrogen bonding and metal coordination.
- Twisted conformation (61.8° between phenyl and thiazole planes) affects binding to targets.
Key Research Findings
- Dipropoxy vs. Dichloro Substituents : The dipropoxyphenyl group in the target compound increases logP by ~1 unit compared to dichlorophenyl analogs, suggesting better lipid membrane penetration but lower aqueous solubility .
- Environmental Persistence : Propoxy ethers are more resistant to hydrolysis than methoxymethyl (alachlor) or nitro groups, implying longer soil half-life for the target compound .
Biological Activity
2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS: 851879-13-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and the implications of its use in therapeutic contexts.
- Molecular Formula : C16H24ClNO3
- Molar Mass : 313.82 g/mol
This compound features a chloroacetamide structure, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound. For instance, research has demonstrated its effectiveness against various strains of bacteria. In particular, it has shown promising results when combined with conventional antibiotics, enhancing their efficacy and reducing the required dosages to achieve bactericidal effects.
| Combination | Effect |
|---|---|
| With Ciprofloxacin | Additive |
| With Cefepime | Additive |
| With Ceftazidime | Indifferent |
| With Meropenem | Synergistic |
| With Imipenem | Synergistic |
These findings suggest that this acetamide could serve as a valuable adjunct in antibiotic therapy, particularly for resistant bacterial infections .
The mechanisms through which this compound exerts its antibacterial effects are still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. Further studies are needed to elucidate these mechanisms fully.
Case Studies
A notable study investigated the compound's effects in vitro against Klebsiella pneumoniae strains. The study found that the Minimum Inhibitory Concentration (MIC) values were consistent across different strains, indicating a stable antibacterial profile. The ratio of Minimum Bactericidal Concentration (MBC) to MIC was less than or equal to 4 for several tested antibiotics when used in combination with the acetamide, classifying it as bactericidal .
Cytotoxicity and Safety Profile
Preliminary tests on cytotoxicity indicate that this compound exhibits low cytotoxic potential. This characteristic is critical for its development as a therapeutic agent, as it suggests a favorable safety profile for further in vivo studies .
Future Research Directions
The promising biological activity of this compound warrants further exploration. Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and long-term safety.
- Mechanistic Studies : To better understand how this compound interacts at the molecular level with bacterial targets.
- Formulation Development : To optimize delivery methods and enhance bioavailability.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves:
- Step 1 : Alkylation of 3,4-dipropoxyphenethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C to minimize side reactions .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of unreacted amine or byproducts via <sup>1</sup>H NMR (e.g., δ 4.2–4.5 ppm for –OCH2– groups) .
Q. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]<sup>+</sup> (calculated for C16H24ClNO3: 314.15 g/mol) .
Advanced Research Questions
Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be resolved?
Methodological Answer:
- Challenges :
- Solutions :
Q. How does the substitution pattern (e.g., 3,4-dipropoxy vs. 3,4-dimethoxy) influence bioactivity in chloroacetamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Propoxy groups increase logP compared to methoxy, enhancing membrane permeability (e.g., in antimicrobial assays) .
- Steric Effects : Bulkier propoxy substituents may reduce binding affinity to enzymes like cytochrome P450 (IC50 shifts from 12 μM to >50 μM in dimethoxy vs. dipropoxy analogs) .
- Experimental Design :
- Compare IC50 values against methoxy analogs in enzyme inhibition assays (e.g., CYP3A4) under standardized conditions (pH 7.4, 37°C) .
Q. How can contradictory bioactivity data (e.g., variable IC50 values) across studies be reconciled?
Methodological Answer:
- Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (fluorescence vs. colorimetric) .
- Solubility Issues : Propoxy derivatives may precipitate in aqueous buffers, leading to underestimation of potency.
- Resolution Strategies :
- Use DLS (Dynamic Light Scattering) to confirm compound solubility in assay media .
- Validate results across multiple orthogonal assays (e.g., SPR for binding affinity and cell-based viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
